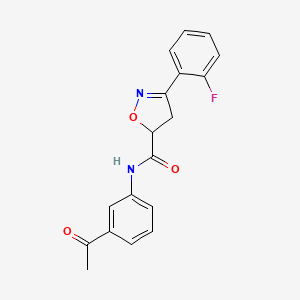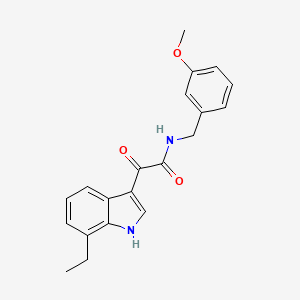
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit anti-tumor effects by targeting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system.
Wirkmechanismus
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide works by inhibiting the NAE, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. By inhibiting NAE, this compound prevents the activation of NEDD8 and disrupts the ubiquitin-proteasome system, leading to the accumulation of proteins within cells and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing. These effects are thought to be mediated by the disruption of the ubiquitin-proteasome system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its specificity for NAE. This makes it a valuable tool for studying the ubiquitin-proteasome system and its role in cancer development. However, one limitation of this compound is its short half-life, which requires frequent dosing in in vitro and in vivo experiments. In addition, this compound has been found to exhibit off-target effects, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors. Another direction is the investigation of the role of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, the combination of this compound with other chemotherapeutic agents or targeted therapies is an area of active research. Finally, the use of this compound as a tool for studying the ubiquitin-proteasome system and its role in cancer development is an ongoing area of investigation.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has been found to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-11(22)12-5-4-6-13(9-12)20-18(23)17-10-16(21-24-17)14-7-2-3-8-15(14)19/h2-9,17H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFXATLIRWJQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4655336.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4655339.png)
![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655357.png)
![3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4655361.png)
![N-[2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]nicotinamide](/img/structure/B4655368.png)
![2-[(2-cyanophenyl)thio]-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4655378.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4655383.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4655386.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655388.png)

![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4655397.png)
![4,4'-[thiobis(1-oxo-3,1-propanediyl)]dimorpholine](/img/structure/B4655399.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B4655402.png)
![ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}-3-methylbenzoate](/img/structure/B4655411.png)